2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline

Catalog No.
S13107392
CAS No.
1031928-67-2
M.F
C18H18ClNO5
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylqu...

CAS Number

1031928-67-2

Product Name

2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline

IUPAC Name

diethyl 2-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]propanedioate

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C18H18ClNO5/c1-4-24-17(21)14(18(22)25-5-2)10-12-8-11-9-13(23-3)6-7-15(11)20-16(12)19/h6-10H,4-5H2,1-3H3

InChI Key

YUTNVKNPYGHDOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C(=O)OCC

2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic organic compound that belongs to the quinoline family. Its structure features a chloro group, a methoxy group, and a vinyl moiety, along with two diethoxycarbonyl groups. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is C16H18ClN1O5C_{16}H_{18}ClN_{1}O_{5}, and it has a molecular weight of approximately 335.77 g/mol.

, including:

  • Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can yield saturated derivatives.
  • Substitution: The chlorine atom is susceptible to nucleophilic substitution by amines, thiols, or alkoxides.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide or potassium carbonate for substitution reactions.

Research indicates that 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve:

  • DNA Intercalation: The quinoline ring structure allows it to intercalate into DNA, potentially disrupting cellular functions.
  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in various biological pathways, contributing to its biological effects.

The synthesis of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves several steps:

  • Formation of the Quinoline Framework: Starting materials such as an appropriate substituted aniline undergo cyclization to form the quinoline core.
  • Introduction of Functional Groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
  • Vinylation: A vinylating agent is used to attach the vinyl group to the quinoline structure.
  • Diethoxycarbonylation: Finally, the diethoxycarbonyl groups are added through nucleophilic substitution reactions using diethyl malonate or similar reagents.

These steps often require careful control of reaction conditions to optimize yield and purity .

The compound has several applications in various fields:

  • Medicinal Chemistry: Investigated as a lead compound for developing new therapeutic agents due to its biological activity.
  • Organic Synthesis: Used as an intermediate in synthesizing complex organic molecules and heterocyclic compounds.
  • Material Science: Explored for its potential in developing advanced materials due to its unique chemical properties .

Studies have shown that 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline interacts with various biological targets. Its ability to intercalate DNA suggests potential applications in cancer therapy. Additionally, enzyme inhibition studies indicate that it may affect metabolic pathways critical for cancer cell proliferation .

Several compounds share structural similarities with 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Chloro-7-methoxy-3-vinylquinolineChloro and methoxy groups on the quinoline ringExhibits different reactivity due to substitution pattern
7-Methoxy-2-methylquinoline-3-carboxylic acidCarboxylic acid instead of vinylPotentially different biological activity
2-Chloro-6-methoxy-3-nitropyridineNitropyridine instead of quinolineDifferent electronic properties affecting reactivity

The uniqueness of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline lies in its specific substitution pattern and the presence of diethoxycarbonyl groups, which may impart distinct chemical reactivity and biological activities compared to these similar compounds .

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

363.0873504 g/mol

Monoisotopic Mass

363.0873504 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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